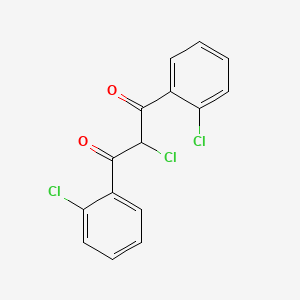
2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione, also known as dicofol, is a highly effective insecticide that has been used extensively in agriculture. It is a chlorinated derivative of DDT, which was banned due to its environmental and health hazards. Dicofol has been used as a substitute for DDT, but it too has been associated with environmental and health concerns.
作用機序
Dicofol acts as a contact insecticide, meaning that it must come into contact with the insect for it to be effective. It works by disrupting the nervous system of the insect, causing paralysis and death. Dicofol is particularly effective against mites, which are known to be resistant to many other insecticides.
Biochemical and Physiological Effects
Dicofol has been shown to have a range of biochemical and physiological effects on insects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is essential for proper nerve function. Dicofol has also been shown to disrupt the synthesis of chitin, a key component of the exoskeleton of insects.
実験室実験の利点と制限
Dicofol has several advantages for use in laboratory experiments. It is highly effective against a wide range of pests and is relatively inexpensive. However, 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione has been associated with environmental and health concerns, and its use is regulated in many countries.
将来の方向性
There are several future directions for research on 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione. One area of research is the development of alternative insecticides that are less harmful to the environment and human health. Another area of research is the development of new formulations of 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione that are more effective against resistant pests. Additionally, there is a need for more research on the long-term effects of 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione on the environment and human health.
Conclusion
Dicofol is a highly effective insecticide that has been used extensively in agriculture. It works by disrupting the nervous system of insects, causing paralysis and death. Dicofol has several advantages for use in laboratory experiments, but its use is regulated in many countries due to environmental and health concerns. Future research is needed to develop alternative insecticides and to better understand the long-term effects of 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione on the environment and human health.
合成法
Dicofol is synthesized by the reaction of 2,2-bis(p-chlorophenyl)-1,1,1-trichloroethane (DDT) with potassium hydroxide in the presence of a catalytic amount of copper(II) sulfate. The reaction results in the formation of 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione and potassium chloride as a byproduct.
科学的研究の応用
Dicofol has been extensively studied for its insecticidal properties. It has been used to control a wide range of pests in agriculture, including mites, aphids, and whiteflies. Dicofol has also been studied for its potential use in the control of disease-carrying insects, such as mosquitoes.
特性
IUPAC Name |
2-chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O2/c16-11-7-3-1-5-9(11)14(19)13(18)15(20)10-6-2-4-8-12(10)17/h1-8,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLPTHQVTZODDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(C(=O)C2=CC=CC=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2477246.png)

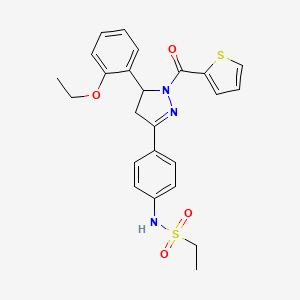
![8-phenyl-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2477250.png)


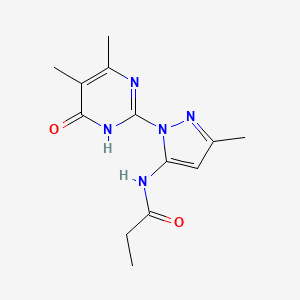
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2477259.png)
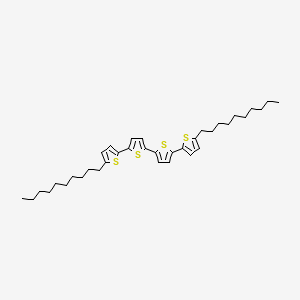
![3-Methyl-[1,3'-bipiperidine]-2'-one](/img/structure/B2477261.png)
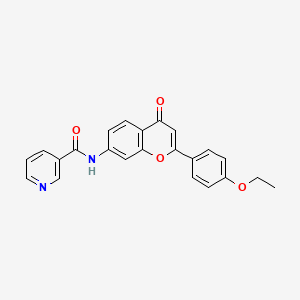
![8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2477264.png)
![N-isopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2477267.png)